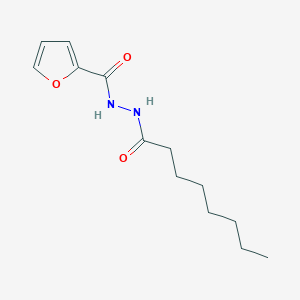![molecular formula C14H23NO3S2 B4755536 N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4755536.png)
N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide
Overview
Description
N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide, also known as BTE-SEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTE-SEB is a sulfonamide derivative that belongs to the class of arylsulfonamides. It has been found to exhibit promising biological activities, including anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide is not fully understood. However, it has been proposed that N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide exerts its biological activities by modulating various signaling pathways. For example, N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has also been found to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. In addition, N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspases. N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has also been found to increase the levels of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods. However, N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide. One area of interest is the development of N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide and to identify its molecular targets. Finally, the potential use of N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide in combination with other drugs for the treatment of cancer and inflammation should be explored.
Scientific Research Applications
N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-[2-(tert-butylthio)ethyl]-4-ethoxybenzenesulfonamide has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-5-18-12-6-8-13(9-7-12)20(16,17)15-10-11-19-14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPQZSCXJUCHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCSC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-4-ethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4755455.png)
![ethyl [6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4755464.png)
![{[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4755468.png)
![N-(3-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B4755472.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4755473.png)


![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B4755492.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-nitrophenyl)benzamide](/img/structure/B4755505.png)
![2,6-dimethyl-4-[2-(4-methylphenoxy)butanoyl]morpholine](/img/structure/B4755513.png)
![4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4755519.png)

![N-{4-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4755546.png)
